molecular formula C19H16F3N3O2S B11031068 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11031068
M. Wt: 407.4 g/mol
InChI Key: GWJXTROYXMNWOY-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine derivative characterized by a bicyclic core structure with a carboxamide group at position 6 and substituted phenyl rings at positions 2 and N. The compound’s structural uniqueness arises from the trifluoromethyl (-CF₃) group on the 3-position of the phenyl ring and the 4-methylphenylamino substituent. These groups confer distinct electronic and steric properties, influencing its solubility, bioavailability, and molecular interactions.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

2-(4-methylphenyl)imino-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16F3N3O2S/c1-11-5-7-13(8-6-11)24-18-25-16(26)10-15(28-18)17(27)23-14-4-2-3-12(9-14)19(20,21)22/h2-9,15H,10H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

GWJXTROYXMNWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of β-Keto Ester Intermediate :

    • Ethyl acetoacetate or analogous β-keto esters are reacted with 3-(trifluoromethyl)aniline to form an enamine intermediate.

    • Conditions : Reflux in ethanol with catalytic acetic acid (60–80°C, 6–8 hours).

  • Thiourea Incorporation :

    • The enamine undergoes cyclocondensation with thiourea or substituted thioureas (e.g., 4-methylphenylthiourea) to form the thiazine ring.

    • Conditions : Acidic or basic media (HCl or KOH), 80–100°C, 12–24 hours.

  • Amidation :

    • The carboxylate group at position 6 is activated (e.g., via CDI or thionyl chloride) and coupled with 3-(trifluoromethyl)aniline.

    • Conditions : Dry THF or DMF, room temperature, 4–6 hours.

Example Protocol (adapted from):

StepReagentsConditionsYield (%)
1Ethyl acetoacetate, 3-(trifluoromethyl)anilineEthanol, reflux, 8 h75
24-Methylphenylthiourea, HCl90°C, 18 h62
3SOCl₂, 3-(trifluoromethyl)anilineTHF, rt, 6 h58

Solid-Phase Synthesis for High-Throughput Production

Solid-phase strategies enable combinatorial library generation and are advantageous for scalability:

Procedure:

  • Resin Functionalization :

    • Wang resin is derivatized with malonic acid using Meldrum’s acid, forming a polymer-bound β-keto ester.

  • Knoevenagel Condensation :

    • The resin-bound intermediate reacts with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) under microwave irradiation.

    • Conditions : Piperidinium acetate catalyst, chlorobenzene, 115°C, 3 hours.

  • Thiazine Cyclization :

    • Thiourea is introduced to induce ring closure, followed by cleavage from the resin using TFA.

Performance Metrics :

  • Purity : >90% (HPLC).

  • Throughput : 50–100 compounds per batch.

Microwave-Assisted Green Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

Optimized Protocol:

  • One-Pot Cyclocondensation :

    • Ethyl 3-oxobutanoate, 4-methylphenyl isothiocyanate, and 3-(trifluoromethyl)aniline are irradiated in a solvent-free system.

    • Conditions : 150 W, 100°C, 15–20 minutes.

  • Oxidative Annellation :

    • The intermediate is treated with iodine to aromatize the thiazine ring.

Advantages :

  • Yield Increase : 78% vs. 55% (conventional heating).

  • Time Reduction : 20 minutes vs. 18 hours.

Post-Synthetic Modifications

Functionalization of preformed thiazine cores allows diversification:

N-Arylation:

  • Buchwald-Hartwig coupling introduces the 3-(trifluoromethyl)phenyl group.

    • Catalyst : Pd(OAc)₂/Xantphos.

    • Conditions : DMF, 110°C, 12 hours.

Carboxamide Formation:

  • Carboxylic acid intermediates are converted to amides using HATU/DIPEA.

    • Yield : 65–70%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity (%)
Cyclocondensation58–7524–36 hModerate85–90
Solid-Phase60–7048 hHigh>90
Microwave70–7820–30 minModerate88–92
Post-Synthetic65–7012–24 hLow80–85

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways may yield 1,2- vs. 1,3-thiazines. Use of MgCl₂ as a template agent improves selectivity.

  • Trifluoromethyl Stability : Harsh conditions (e.g., strong acids) can degrade CF₃ groups. Mild reagents (e.g., TFA) are preferred.

  • Byproduct Formation : Thiourea dimerization is mitigated by slow addition of reagents.

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in N-arylation steps.

  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural homology with other 1,3-thiazine derivatives, particularly those with substituted phenyl rings and carboxamide functionalities. A critical comparison is provided below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 4-methylphenylamino, 3-(trifluoromethyl)phenyl ~440 (estimated) High lipophilicity due to -CF₃; moderate solubility in polar aprotic solvents.
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 4-fluorophenyl, morpholinyl-ethyl, phenylimino ~485 (estimated) Enhanced solubility from morpholinyl group; potential for H-bonding interactions.

Structural and Functional Insights

Substituent Effects on Bioactivity The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to the 4-fluorophenyl group in the analogue from .

Synthetic and Analytical Considerations Both compounds likely employ similar synthetic routes, such as cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. However, the presence of -CF₃ in the target compound may require specialized fluorination steps, increasing synthetic complexity . Crystallographic analysis (e.g., via SHELX programs, as noted in ) would reveal differences in bond angles and packing efficiencies due to substituent bulkiness.

Research Findings and Hypotheses

Mechanistic Implications

  • The trifluoromethyl group may stabilize the compound against metabolic degradation, extending its half-life in vivo compared to the morpholinyl-containing analog .
  • 3D cell culture platforms (as described in ) could elucidate differential cytotoxicity or efficacy profiles between these compounds in tissue-mimetic environments .

Biological Activity

The compound 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N3O2SC_{19}H_{16}F_3N_3O_2S, with a molecular weight of approximately 393.41 g/mol. The structure features a thiazine ring, a carboxamide group, and trifluoromethyl and methyl substituents that contribute to its chemical properties and biological activity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to established antibiotics like penicillin and streptomycin. Notable findings include:

  • Efficacy Against Specific Strains : The compound demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .
  • Mechanism of Action : The thiazine core is believed to interact with bacterial enzymes, disrupting cell wall synthesis and leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibits cell proliferation significantly. The cytotoxicity was assessed using the MTT assay, showing IC50 values in the micromolar range .
  • Mechanisms of Action : The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazine derivatives:

Compound NameMolecular FormulaBiological ActivityUnique Features
Compound AC18H15F2N3O2SAntimicrobialLacks trifluoromethyl group
Compound BC20H18F4N4O3SAnticancerEnhanced lipophilicity
Compound CC19H16ClN3O2SAntimicrobialChlorinated variant

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Natural Publishing found that the compound exhibited significant antibacterial activity against Proteus vulgaris and Klebsiella pneumoniae, suggesting its potential for developing new antibiotics .
  • Anticancer Research : A recent publication highlighted that the compound showed promising results in inhibiting tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this thiazine-carboxamide derivative?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Amide Coupling : Use of coupling agents (e.g., DCC or EDC) in anhydrous solvents (DMF or DCM) to link the 4-methylphenylamino and trifluoromethylphenyl groups .
  • Cyclization : Formation of the thiazine ring under reflux with catalysts like triethylamine, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track intermediate formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Optimization Tips : Adjust reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to minimize side products like unreacted intermediates .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylphenyl resonance at δ 7.5–8.0 ppm; thiazine carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₁₇F₃N₂O₂S: 413.09) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at 1550 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .

Basic: How can researchers assess the biological activity of this compound in preclinical studies?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 μM suggests therapeutic potential) .
  • In Vivo Models : Use rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity profiling (LD₅₀ determination) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound effects .

Advanced: How should conflicting data on biological activity be resolved?

Answer:

  • Replicate Studies : Ensure identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Dose-Response Analysis : Use 8–10 concentration points to confirm IC₅₀ trends and rule out assay artifacts .
  • Mechanistic Probes : Employ siRNA knockdown or competitive inhibitors to validate target engagement .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thiazole derivatives) to identify SAR patterns explaining discrepancies .

Advanced: What experimental frameworks evaluate the environmental impact of this compound?

Answer:

  • Environmental Persistence : Assess hydrolysis half-life (pH 7 buffer, 25°C) and photodegradation (UV-Vis exposure) .
  • Ecotoxicology :
    • Algal Growth Inhibition (OECD 201): EC₅₀ for Pseudokirchneriella subcapitata.
    • Daphnia Acute Toxicity (OECD 202): 48-hour LC₅₀ .
  • Bioaccumulation : LogP measurements (shake-flask method) predict lipid solubility; values >3.0 indicate high bioaccumulation risk .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound?

Answer:

  • Molecular Modeling :
    • Docking Simulations (AutoDock Vina) : Predict binding affinity to targets (e.g., COX-2 or EGFR) using crystal structures from the PDB .
    • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potentials and nucleophilic attack sites .
  • Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition data, identifying competitive vs. non-competitive mechanisms .
  • Pathway Mapping : Integrate omics data (transcriptomics/proteomics) to contextualize activity within signaling networks (e.g., apoptosis pathways) .

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